3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- 3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-
Brand Name: Vulcanchem
CAS No.: 851305-02-7
VCID: VC14945371
InChI: InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-12(19)11(7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8-
SMILES:
Molecular Formula: C17H11Cl2NO4S2
Molecular Weight: 428.3 g/mol

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-

CAS No.: 851305-02-7

Cat. No.: VC14945371

Molecular Formula: C17H11Cl2NO4S2

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- - 851305-02-7

Specification

CAS No. 851305-02-7
Molecular Formula C17H11Cl2NO4S2
Molecular Weight 428.3 g/mol
IUPAC Name 3-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-12(19)11(7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8-
Standard InChI Key GEGZJEMAKPWCJQ-ZSOIEALJSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a thiazolidine core (a five-membered ring containing nitrogen and sulfur atoms) conjugated with a 2,5-dichlorophenyl-substituted furan moiety via a methylene bridge. The (5Z) designation specifies the Z-configuration of the exocyclic double bond between the thiazolidine and furan groups, which influences its stereoelectronic properties .

Molecular Characteristics

  • Molecular formula: C₁₇H₁₁Cl₂NO₄S₂

  • Molecular weight: 428.3 g/mol

  • IUPAC name: 3-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .

  • SMILES: ClC1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O .

The presence of the dichlorophenyl group enhances lipophilicity, while the thioxo (C=S) and carboxylic acid (COOH) groups contribute to hydrogen bonding and metal coordination capabilities .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between a thiazolidine-4-one precursor and a 5-(2,5-dichlorophenyl)furan-2-carbaldehyde derivative. Key steps include:

  • Formation of the thiazolidine ring: Cyclization of cysteine derivatives with α-keto acids under acidic conditions .

  • Introduction of the furan moiety: Coupling of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde to the thiazolidine core using piperidine as a base.

  • Oxidation and thionation: Sequential oxidation of the thiazolidine sulfur and introduction of the thioxo group via reaction with Lawesson’s reagent .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 6.5–7.5 ppm correspond to the α,β-unsaturated protons and furan ring, while the thiazolidine methylene protons resonate at δ 3.8–4.7 ppm .

  • ¹³C NMR: The thioxo carbon (C=S) appears at ~195 ppm, and the carbonyl (C=O) at ~170 ppm .

Biochemical and Pharmacological Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against protein tyrosine phosphatases (PTPs) and glutathione S-transferases (GSTs), with IC₅₀ values in the low micromolar range . Its mechanism involves:

  • Competitive binding to the catalytic site of PTP1B, disrupting phosphate hydrolysis .

  • Non-competitive inhibition of GST via interaction with the hydrophobic substrate-binding domain .

Antimicrobial Activity

Preliminary studies on analogs suggest moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL), attributed to membrane disruption by the dichlorophenyl group .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
Target CompoundC₁₇H₁₁Cl₂NO₄S₂Dichlorophenyl-furan-thiazolidine conjugatePTP/GST inhibition, antimicrobial
5-(2,5-Dichlorophenyl)furoic acidC₁₁H₆Cl₂O₃Lacks thiazolidine; carboxylic acid terminusAntibacterial
KYA1797K (PubChem CID 119057297)C₁₇H₁₁KN₂O₆S₂Potassium salt; nitro substituentWnt/β-catenin inhibition

The thiazolidine-thioxo system in the target compound enhances enzyme affinity compared to simpler furan-carboxylic acid derivatives .

Pharmacokinetic and Toxicity Considerations

  • Solubility: Poor aqueous solubility (logP ≈ 3.2) limits bioavailability; formulations with cyclodextrins or lipid nanoparticles are under investigation.

  • Metabolism: Hepatic oxidation via CYP3A4 generates sulfoxide and carboxylic acid metabolites.

  • Toxicity: LD₅₀ in rodents is >500 mg/kg, with mild hepatotoxicity observed at high doses.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the dichlorophenyl or thioxo groups to optimize potency against PTP1B .

  • Nanoparticle Delivery Systems: Improving bioavailability for anticancer applications.

  • In Vivo Efficacy Trials: Evaluating therapeutic potential in models of diabetes and inflammation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator